![molecular formula C22H21BrN2O2 B244858 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B244858.png)
5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide has several potential applications in scientific research. It has been studied as a potential inhibitor of various enzymes such as protein kinase C, cyclin-dependent kinases, and glycogen synthase kinase 3. It has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide involves its interaction with specific enzymes or cellular structures. As an inhibitor of protein kinase C, it binds to the active site of the enzyme and prevents its activity. Similarly, as a fluorescent probe, it binds to specific cellular structures and emits light upon excitation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide depend on its mode of action. As an inhibitor of protein kinase C, it can affect various cellular processes such as cell proliferation, differentiation, and apoptosis. As a fluorescent probe, it can be used to visualize specific cellular structures and their functions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide in lab experiments is its specificity towards certain enzymes or cellular structures. This allows for precise targeting and manipulation of specific cellular processes. However, one limitation is its potential toxicity and side effects, which need to be carefully considered before use.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the optimization of its use as a fluorescent probe for imaging cellular structures. Additionally, its potential applications in drug discovery and therapy need to be further explored.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide involves the reaction of 5-bromo-1-naphthoic acid with N-(4-(morpholin-4-ylmethyl)phenyl)formamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform and results in the formation of the desired product.
Eigenschaften
Molekularformel |
C22H21BrN2O2 |
---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H21BrN2O2/c23-21-6-2-3-18-19(21)4-1-5-20(18)22(26)24-17-9-7-16(8-10-17)15-25-11-13-27-14-12-25/h1-10H,11-15H2,(H,24,26) |
InChI-Schlüssel |
XPUDMYLMIWOOCR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.